

3,5-Difluoro-4-methoxybenzoic acid melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Difluoro-4-methoxybenzoic acid

Cat. No.: B1349793

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **3,5-Difluoro-4-methoxybenzoic Acid**

This technical guide provides a detailed overview of the melting and boiling points of **3,5-Difluoro-4-methoxybenzoic acid**, including experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The melting and boiling points are critical physical properties that provide insights into the purity and identity of a chemical compound.

Property	Value
Melting Point	164-166 °C
Boiling Point	286 °C

Data sourced from ChemicalBook[[1](#)].

Experimental Protocols

The following sections detail standard laboratory procedures for determining the melting and boiling points of organic compounds.

Melting Point Determination (Capillary Method)

This method is a widely used technique for determining the melting point of a solid crystalline compound.

Apparatus and Materials:

- Melting point apparatus or Thiele tube setup
- Capillary tubes (sealed at one end)
- Thermometer
- Sample of **3,5-Difluoro-4-methoxybenzoic acid** (finely powdered and dry)
- Heating oil (if using Thiele tube)

Procedure:

- Sample Preparation: A small amount of the finely powdered, dry **3,5-Difluoro-4-methoxybenzoic acid** is packed into a capillary tube to a height of 1-2 mm. This is achieved by tapping the open end of the tube into the sample and then dropping the tube through a long glass tube to pack the solid into the sealed end.[2][3]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or immersed in an oil bath within a Thiele tube.[2]
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point. Constant stirring of the oil bath is necessary to ensure uniform temperature distribution.[2]
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid

sample has turned into a clear liquid is recorded as the end of the melting range.[\[4\]](#) A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of a small quantity of liquid.[\[5\]](#) Since **3,5-Difluoro-4-methoxybenzoic acid** is a solid at room temperature, this protocol would apply to its molten state or if it were dissolved in a high-boiling solvent for purification by distillation.

Apparatus and Materials:

- Thiele tube
- Small test tube (e.g., fusion tube)
- Capillary tube (sealed at one end)
- Thermometer
- Heating oil
- Bunsen burner or other heat source

Procedure:

- Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube. A capillary tube, with its sealed end pointing upwards, is then placed inside the test tube containing the liquid.[\[6\]](#)[\[7\]](#)
- Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band or thread. The entire setup is then clamped and immersed in the oil within the Thiele tube, ensuring the sample is below the oil level but the open end of the test tube is above it.[\[5\]](#)[\[7\]](#)
- Heating: The side arm of the Thiele tube is gently and continuously heated.[\[5\]](#) As the temperature rises, air trapped in the capillary tube will escape, forming a slow stream of bubbles.

- Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. At this point, the heat source is removed, and the apparatus is allowed to cool.[7] The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][7] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]

Visualization of a Relevant Synthetic Workflow

While a specific signaling pathway for **3,5-Difluoro-4-methoxybenzoic acid** is not detailed in the provided context, a logical workflow for the synthesis of a similar compound, 3,5-dihalogenated-4-methoxybenzoic acid, is highly relevant for the target audience. The following diagram illustrates a general procedure for the direct halogenation of 4-methoxybenzoic acid.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 3,5-dihalogenated-4-methoxybenzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-DIFLUORO-4-METHOXYBENZOIC ACID CAS#: 319-60-8 [chemicalbook.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pennwest.edu [pennwest.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [3,5-Difluoro-4-methoxybenzoic acid melting point and boiling point]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349793#3-5-difluoro-4-methoxybenzoic-acid-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com